3-Chloro-5-phenylthiophene-2-carboxylic acid

Description

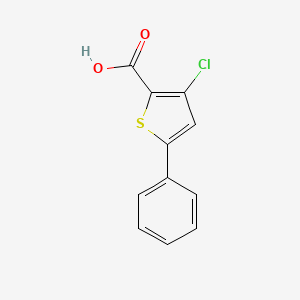

3-Chloro-5-phenylthiophene-2-carboxylic acid is a substituted thiophene derivative featuring a carboxylic acid group at position 2, a chlorine atom at position 3, and a phenyl ring at position 5 of the thiophene scaffold. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The phenyl substituent introduces aromatic bulk, which may influence crystallinity, solubility, and binding interactions in biological systems.

Properties

IUPAC Name |

3-chloro-5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYCNGYSKLXQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-phenylthiophene-2-carboxylic acid typically involves the chlorination of 5-phenylthiophene-2-carboxylic acid. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-phenylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or aniline in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: 3-Amino-5-phenylthiophene-2-carboxylic acid or 3-Methoxy-5-phenylthiophene-2-carboxylic acid.

Oxidation: 3-Chloro-5-phenylthiophene-2-sulfoxide or 3-Chloro-5-phenylthiophene-2-sulfone.

Reduction: 3-Chloro-5-phenylthiophene-2-methanol or 3-Chloro-5-phenylthiophene-2-aldehyde.

Scientific Research Applications

3-Chloro-5-phenylthiophene-2-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 3-Chloro-5-phenylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chlorine and carboxylic acid groups play crucial roles in binding to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Thiophene-2-carboxylic Acid Derivatives

Key Observations :

- Substituent Effects : The introduction of chlorine at position 3 in the target compound creates a distinct electronic environment compared to 5-chlorothiophene-2-carboxylic acid (Cl at position 5). The meta-chloro group may reduce electron density at the carboxylic acid more effectively, enhancing acidity.

Functional Group Analogs

Table 2: Comparison of Derivatives with Modified Functional Groups

Key Observations :

- Ester vs. Acid: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate lacks the free carboxylic acid, making it more lipophilic and suitable for prodrug formulations.

- Sulfonic Acid vs. Chlorine : The sulfonic acid group in 5-chloro-3-sulfothiophene-2-carboxylic acid drastically increases polarity, enabling applications in aqueous formulations, unlike the hydrophobic phenyl-substituted target compound.

Positional Isomers and Pharmacological Implications

- 5-Chlorothiophene-2-carboxylic acid (Cl at position 5) is a key intermediate in anticoagulants like rivaroxaban, whereas the target compound’s Cl at position 3 may favor interactions with different biological targets due to altered electronic effects.

Biological Activity

3-Chloro-5-phenylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews various studies that have explored its pharmacological properties, including spasmolytic, antibacterial, and anticancer activities.

Chemical Structure and Properties

The compound this compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its structure can be represented as follows:

1. Spasmolytic Activity

A significant study evaluated the spasmolytic effects of various thiophene derivatives, including this compound. The results indicated that several derivatives exhibited notable muscle relaxation effects on isolated rat duodenum pretreated with a spasmogen (High-K+).

Table 1: Spasmolytic Activity of Thiophene Derivatives

| Compound | EC50 (µM) | 95% Confidence Interval |

|---|---|---|

| This compound | Not specified | Not specified |

| Compound A | 4.21 | (2.74–6.35) |

| Compound B | 7.09 | (5.03–10.08) |

| Compound C | 1.39 | (0.94–2.02) |

The study found that compounds with lower EC50 values demonstrated higher potency in inducing muscle relaxation, indicating a promising therapeutic potential for gastrointestinal disorders .

2. Antibacterial Activity

Another research focused on the antibacterial properties of thiophene derivatives against various bacterial strains. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Not specified |

| Compound D | E. coli | 32 µg/mL |

| Compound E | Pseudomonas aeruginosa | 16 µg/mL |

The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as therapeutic agents against bacterial infections .

3. Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored, particularly against prostate cancer cell lines (PC-3). The compounds were evaluated for their cytotoxic effects.

Table 3: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 | Not specified |

| Compound F | PC-3 | 15 µM |

| Compound G | PC-3 | 20 µM |

The findings suggested that some thiophene derivatives could inhibit cancer cell proliferation effectively, highlighting their potential role in cancer therapy .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiophene derivatives, emphasizing the structure-activity relationship (SAR). For instance, modifications in the phenyl group or the introduction of halogen atoms significantly influenced their biological activities.

Case Study Example

In one study, researchers synthesized a series of thiophene derivatives and assessed their biological activities through in vitro assays. The results demonstrated that specific substitutions led to enhanced spasmolytic and antibacterial properties, underscoring the importance of chemical structure in determining biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.